molecular formula C8H12O3S B14461185 Acetic acid;(5-methylthiophen-2-yl)methanol CAS No. 72306-62-8

Acetic acid;(5-methylthiophen-2-yl)methanol

Cat. No.: B14461185
CAS No.: 72306-62-8
M. Wt: 188.25 g/mol
InChI Key: IZCAJXJUVAYNGB-UHFFFAOYSA-N
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Description

Acetic acid;(5-methylthiophen-2-yl)methanol is a compound that combines the properties of acetic acid and a thiophene derivative. This compound is of interest due to its unique chemical structure, which includes a thiophene ring substituted with a methyl group and a methanol group. Thiophene derivatives are known for their applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(5-methylthiophen-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would likely include steps for purification and quality control to meet industry standards. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acetic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Acetic acid;(5-methylthiophen-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(5-methylthiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways and targets depend on the compound’s structure and the functional groups present.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(5-methylthiophen-2-yl)methanol is unique due to its combination of acetic acid and thiophene derivative properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.

Properties

CAS No.

72306-62-8

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

acetic acid;(5-methylthiophen-2-yl)methanol

InChI

InChI=1S/C6H8OS.C2H4O2/c1-5-2-3-6(4-7)8-5;1-2(3)4/h2-3,7H,4H2,1H3;1H3,(H,3,4)

InChI Key

IZCAJXJUVAYNGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CO.CC(=O)O

Origin of Product

United States

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